(1R)-1-(4-bromo-3-chlorophenyl)ethan-1-amine hydrochloride
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Overview
Description
(1R)-1-(4-bromo-3-chlorophenyl)ethan-1-amine hydrochloride is a chiral amine compound characterized by the presence of bromine and chlorine substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(4-bromo-3-chlorophenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the 4-bromo-3-chlorophenyl starting material.
Chiral Amine Formation: The chiral amine is introduced through asymmetric synthesis or chiral resolution techniques.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.
Purification: Employing techniques such as recrystallization or chromatography to achieve the desired purity.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amine group.
Reduction: Reduction reactions may target the halogen substituents or the phenyl ring.
Substitution: The bromine and chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products:
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Dehalogenated products or reduced phenyl derivatives.
Substitution: Substituted phenyl derivatives with new functional groups replacing the halogens.
Scientific Research Applications
(1R)-1-(4-bromo-3-chlorophenyl)ethan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-(4-bromo-3-chlorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: The exact pathways depend on the specific application and target, but may include modulation of signaling pathways or inhibition of enzymatic activity.
Comparison with Similar Compounds
(1S)-1-(4-bromo-3-chlorophenyl)ethan-1-amine hydrochloride: The enantiomer of the compound, differing in its chiral configuration.
1-(4-bromo-3-chlorophenyl)ethan-1-amine: The non-chiral version without the hydrochloride salt.
1-(4-bromo-3-chlorophenyl)ethan-1-ol: An alcohol derivative with similar substituents on the phenyl ring.
Uniqueness:
Chirality: The (1R) configuration imparts specific stereochemical properties that can influence biological activity and interactions.
Halogen Substitution: The presence of both bromine and chlorine atoms provides unique reactivity and potential for diverse chemical transformations.
Properties
CAS No. |
2742623-22-7 |
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Molecular Formula |
C8H10BrCl2N |
Molecular Weight |
271 |
Purity |
95 |
Origin of Product |
United States |
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